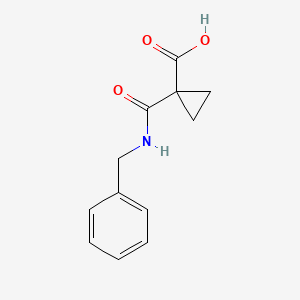
Ácido 1-(bencilcarbamoyl)ciclopropano-1-carboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopropane derivatives is a topic of interest in several papers. For instance, an enantioselective synthesis of a benzyl carbamate cyclohexyl derivative is described, which involves an iodolactamization as a key step . Another paper discusses the synthesis of 1,1-cyclopropane aminoketones, which are obtained by a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts . Additionally, the Wittig olefination of a cyclopropanecarboxylate is used as a tool for the synthesis of cyclopropyl amino acids . These methods could potentially be adapted for the synthesis of "1-Benzylcarbamoyl-cyclopropanecarboxylic acid."
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is often confirmed using spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques would be essential in analyzing the molecular structure of "1-Benzylcarbamoyl-cyclopropanecarboxylic acid" to confirm its identity and purity.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions. The 1,3-dipolar cycloaddition reaction is one such reaction, which has been used to synthesize benzo[f]isoindole-1,3-dicarboxylates . Another example is the 1,3-dipolar cycloaddition of C-phenyl carbamoyl-N-phenyl nitrone with cyclopropane derivatives, which proceeds via an asynchronous concerted mechanism . These reactions demonstrate the reactivity of cyclopropane derivatives and could be relevant to the chemical reactions of "1-Benzylcarbamoyl-cyclopropanecarboxylic acid."
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can vary widely. For example, the radical polymerization of certain cyclopropane monomers results in hard, transparent, crosslinked polymers, indicating the potential of these compounds in materials science . The solubility, melting point, and other physical properties would be important to characterize for "1-Benzylcarbamoyl-cyclopropanecarboxylic acid" as well.
Aplicaciones Científicas De Investigación
Biosíntesis y Señalización del Etileno
El ácido 1-(bencilcarbamoyl)ciclopropano-1-carboxílico (ACC) sirve como precursor de la hormona vegetal etileno. El etileno juega un papel fundamental en la regulación de los procesos de desarrollo, las respuestas al estrés y las interacciones con otras fitohormonas . La biosíntesis del etileno comienza con la conversión de la metionina en S-adenosil L-metionina (SAM), seguida de la conversión de SAM en ACC por la ACC sintasa (ACS). El ACC se oxida posteriormente a etileno por la ACC oxidasa (ACO). Si bien tradicionalmente se considera un precursor del etileno, evidencia reciente sugiere que el ACC también funciona independientemente de la biosíntesis del etileno, participando en la señalización de la pared celular, la división de las células madre de las células de guarda y la virulencia de los patógenos .
Virulencia del Patógeno
Los patógenos explotan las vías relacionadas con el ACC durante la infección. Los investigadores estudian cómo los patógenos manipulan los niveles de ACC para aumentar su virulencia. Dirigirse a los procesos relacionados con el ACC puede proporcionar enfoques novedosos para el control de enfermedades.
En resumen, el ácido 1-(bencilcarbamoyl)ciclopropano-1-carboxílico es un compuesto multifacético con diversas aplicaciones en biología vegetal, respuestas al estrés e interacciones con patógenos. Su doble papel como precursor del etileno y como molécula de señalización independiente continúa intrigando a los científicos y ofrece vías emocionantes para futuras investigaciones . Si desea más detalles o aplicaciones adicionales, ¡no dude en preguntar! 😊
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10(12(6-7-12)11(15)16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPURTBBOFIUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2503111.png)
![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)
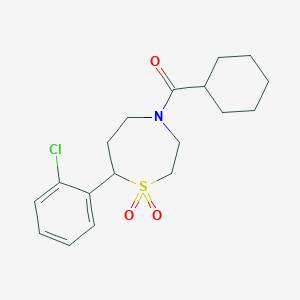
![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)

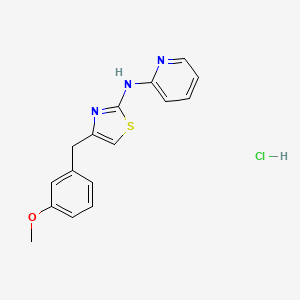
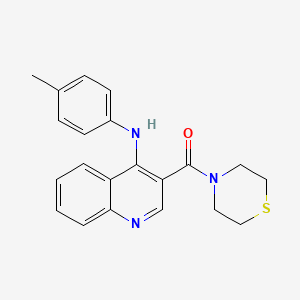

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2503125.png)
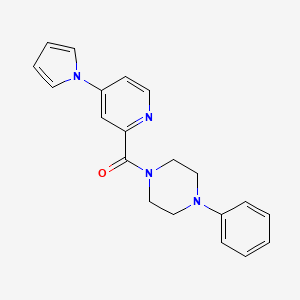
![2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2503128.png)
![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2503132.png)